molecular formula C19H28N2O4S B3561037 N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B3561037
M. Wt: 380.5 g/mol
InChI Key: QGQAEOXKQTVMEZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the use of cyclohexyl isocyanate and N-isocyaniminotriphenylphosphorane in a three-component reaction with substituted benzoic acids in methylene chloride. This reaction is catalyst-free and occurs at room temperature, yielding high amounts of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as multi-component reactions (MCRs), are often employed to enhance efficiency and reduce waste in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with molecular targets such as the NMDA receptor. By binding to this receptor, the compound can modulate neurotransmission and exhibit psychotomimetic effects . The exact pathways and molecular interactions are still under investigation, but its high affinity for the NMDA receptor is a key feature.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high affinity for the NMDA receptor and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-13-11-15(12-14-21)19(22)20-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQAEOXKQTVMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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